molecular formula C14H19NO2 B098024 Norketobemidone CAS No. 15847-72-0

Norketobemidone

Cat. No. B098024
CAS RN: 15847-72-0
M. Wt: 233.31 g/mol
InChI Key: BJTDPLRIKDSWIS-UHFFFAOYSA-N
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Description

Norketobemidone is a metabolite of Ketobemidone , a powerful opioid analgesic . It has some NMDA-antagonist properties, making it useful for some types of pain that don’t respond well to other opioids .


Synthesis Analysis

Ketobemidone is mainly metabolized by conjugation of the phenolic hydroxyl group, and by N-desmethylation . Norketobemidone is one of the metabolites produced in this process .


Molecular Structure Analysis

The molecular structure of Norketobemidone consists of 14 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . It contains a total of 37 bonds, including 18 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 ketone (aliphatic), 1 secondary amine (aliphatic), and 1 aromatic hydroxyl .


Chemical Reactions Analysis

Ketobemidone, the parent compound of Norketobemidone, is metabolized in the body through a series of chemical reactions. These reactions involve conjugation of the phenolic hydroxyl group and N-desmethylation . The exact chemical reactions involving Norketobemidone are not specified in the available resources.


Physical And Chemical Properties Analysis

The average weight of Norketobemidone is 233.3062 . The exact physical and chemical properties of Norketobemidone are not specified in the available resources.

Scientific Research Applications

Metabolic Pathways and Enzymatic Activity

Norketobemidone, a metabolite of ketobemidone, has been studied extensively in the context of its formation and the enzymes involved. It is primarily a substrate for cytochrome P450 enzymes, specifically CYP2C9 and CYP3A4, playing a significant role in its formation. This indicates that norketobemidone's formation in the human body is closely related to the activity of these enzymes. For instance, the formation rate of norketobemidone is notably higher in individuals with the CYP2C911 genotype compared to other genotypes (Yaşar et al., 2005).

Detection and Analysis Techniques

Techniques have been developed to detect and quantify norketobemidone in biological samples. Liquid chromatography-mass spectrometry (LC-MS) has been employed for determining ketobemidone and its metabolites, including norketobemidone, in plasma and urine. This method provides a sensitive and specific approach for analyzing these compounds in clinical settings (Svensson et al., 2001). Similarly, gas chromatography-mass spectrometry has been utilized for simultaneous determination of ketobemidone and norketobemidone in patient plasma, showcasing the compound's clinical relevance and the importance of accurate measurement techniques (Bondesson et al., 1983).

Clinical Pharmacology and Usage

Norketobemidone's relevance in clinical pharmacology is highlighted by its influence on drug consumption patterns. For example, a study found that patients who received quadratus lumborum (QL) blocks after cesarean delivery required lower doses of ketobemidone, suggesting an interaction between norketobemidone metabolism and pain management strategies (Srinivas, 2018).

Environmental Persistence and Toxicity

Ketamine and its metabolite norketamine have been found in hospital wastewater and surface water. Their environmental occurrence and the potential for phototransformation toxicity highlight the need to consider the environmental impact of norketobemidone and related compounds (Lin et al., 2014).

Pharmacokinetics in Various Applications

The pharmacokinetics of ketobemidone, which involves the formation of norketobemidone, has been studied in different contexts, including its use in neonates and children. This research provides insights into how norketobemidone is processed in the body and its potential therapeutic applications (Lundeberg et al., 2012), (Lundeberg et al., 2010).

properties

IUPAC Name

1-[4-(3-hydroxyphenyl)piperidin-4-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-2-13(17)14(6-8-15-9-7-14)11-4-3-5-12(16)10-11/h3-5,10,15-16H,2,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJTDPLRIKDSWIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1(CCNCC1)C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20166430
Record name Norketobemidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20166430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Norketobemidone

CAS RN

15847-72-0
Record name Norketobemidone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015847720
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Norketobemidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20166430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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